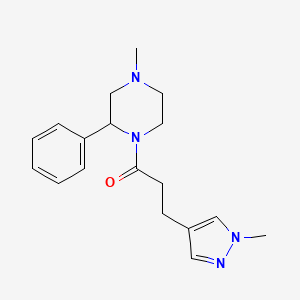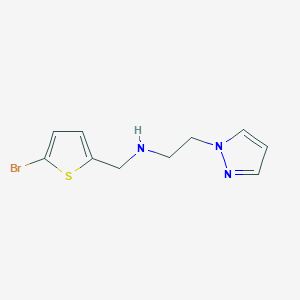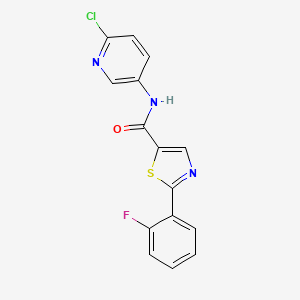![molecular formula C14H18N2O B6620208 N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide](/img/structure/B6620208.png)
N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide is an organic compound with the molecular formula C11H12N2O It is known for its unique chemical structure, which includes a cyanophenyl group attached to an ethylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide typically involves the reaction of 4-cyanobenzaldehyde with ethylamine and propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an imine intermediate, which is subsequently reduced to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The cyanophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted cyanophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(4-cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide
- N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide
Uniqueness
N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide stands out due to its unique combination of a cyanophenyl group and an ethylpropanamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-14(17)16(5-2)11(3)13-8-6-12(10-15)7-9-13/h6-9,11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKWTEUVWOKIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)C(C)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-cyano-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B6620136.png)
![2-Methyl-5-[[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B6620147.png)
![1-Tert-butyl-3-[1-[1-(4-fluorobenzoyl)piperidin-3-yl]ethyl]urea](/img/structure/B6620152.png)
![6-Cyclopropyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)pyridazin-3-one](/img/structure/B6620157.png)
![1-[(1-Methylpyrazol-4-yl)methyl]-3-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B6620163.png)

![N-[2-(4-acetamidophenyl)ethyl]-3-thiophen-3-ylpropanamide](/img/structure/B6620165.png)
![tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B6620168.png)
![2,3-dichloro-N-[1-[cyclopentyl(methyl)amino]-1-oxopropan-2-yl]benzamide](/img/structure/B6620176.png)


![N'-(2,2-dimethylpropanoyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbohydrazide](/img/structure/B6620192.png)

![N-[[4-(dimethylcarbamoyl)phenyl]methyl]naphthalene-1-carboxamide](/img/structure/B6620220.png)
